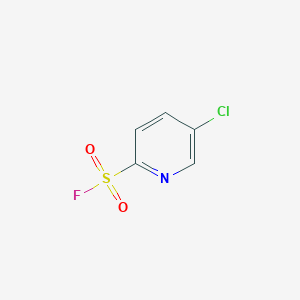

5-Chloropyridine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloropyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1780694-70-3 . It has a molecular weight of 195.6 . It is a powder in physical form .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as this compound, has been a topic of interest in recent years . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been found to be more efficient compared to other methods via S–F bond formation .Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C5H3ClFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a melting point of 77-78 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Medical Applications

5-Chloropyridine-2-sulfonyl fluoride is utilized in the synthesis of various chemical compounds with potential medical applications. For instance, it has been used in the creation of benzolamide-like derivatives that exhibit strong inhibitory effects on carbonic anhydrase isozymes I, II, and IV. These inhibitors have potential use in positron emission tomography (PET) applications due to their high affinities and selective binding properties (Supuran, Ilies, & Scozzafava, 1998).

Fluoride-Mediated Synthesis

The compound plays a role in fluoride-mediated nucleophilic substitution reactions. These reactions occur under mild conditions and are essential for producing 5-alkyl amino and ether pyrazoles, which are valuable in various chemical syntheses (Shavnya, Sakya, Minich, Rast, Demello, & Jaynes, 2005).

Electrochemical Applications

In the field of electrochemistry, this compound is involved in the electrochemical synthesis of sulfonyl fluorides. This process is environmentally friendly and has a broad substrate scope, making it valuable for various industrial applications (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).

Radiopharmaceutical Development

The compound has been explored as a potential means for labeling biomarkers in PET chemistry. Sulfonyl fluorides can be prepared in water at room temperature, offering advantages in the development of radiopharmaceuticals (Inkster, Liu, Ait-Mohand, Schaffer, Guérin, Ruth, & Storr, 2012).

Catalysis and Reusability

It is also involved in catalytic reactions, such as enantioselective aldol reactions, where it serves as an efficient promoter. The organocatalyst can be recycled and reused multiple times without significant loss of activity or selectivity (Zu, Xie, Li, Wang, & Wang, 2008).

Environmental and Safety Applications

Moreover, this compound contributes to the environmentally safer preparation of sulfonyl fluorides and sulfonamides from heteroaryl thiols, avoiding the use of hazardous chlorine gas (Wright & Hallstrom, 2006).

Synthesis of Fluorinated Compounds

The compound plays a significant role in the synthesis of fluorinated compounds, like difluoromethylene and trifluoromethyl groups, through disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds (Ichikawa, Mori, & Iwai, 2004).

Mecanismo De Acción

Target of Action

It’s known that sulfonyl fluorides are generally used as electrophilic agents in organic synthesis .

Mode of Action

Sulfonyl fluorides, in general, are known to act as electrophiles, reacting with nucleophiles in various chemical reactions .

Biochemical Pathways

Sulfonyl fluorides are often used in the synthesis of complex organic molecules, suggesting that they may play a role in various biochemical pathways .

Pharmacokinetics

As a result, its impact on bioavailability is currently unknown .

Result of Action

As a sulfonyl fluoride, it’s likely to be involved in the formation of sulfonamides and sulfonic esters, which have various applications in medicinal chemistry and materials science .

Action Environment

The action, efficacy, and stability of 5-Chloropyridine-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the reaction environment can affect its reactivity .

Safety and Hazards

The safety information for 5-Chloropyridine-2-sulfonyl fluoride includes several hazard statements: H302, H314, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Direcciones Futuras

Sulfonyl fluorides, such as 5-Chloropyridine-2-sulfonyl fluoride, have found widespread applications in various fields . The direct fluorosulfonylation with fluorosulfonyl radicals is a promising method for producing sulfonyl fluorides . This method has opened new horizons for the synthesis of sulfonyl fluorides .

Propiedades

IUPAC Name |

5-chloropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUILXSYMSYXYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696486.png)

![2-((3-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2696488.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2696492.png)

![N-(2,5-dimethoxybenzyl)-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696503.png)

![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)

![2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol](/img/structure/B2696509.png)